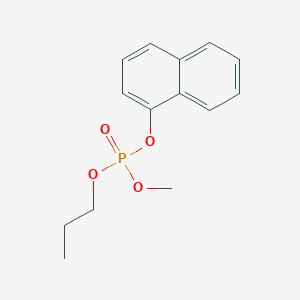

Methyl naphthalen-1-yl propyl phosphate

Description

Methyl naphthalen-1-yl propyl phosphate is a synthetic phosphate ester featuring a naphthalene ring substituted at the 1-position, a propyl chain, and a methyl phosphate group. Phosphate esters like this are often employed in biochemical studies as mimics of phosphorylated biomolecules (e.g., phosphorylated serine or threonine) due to their ability to modulate hydrogen bonding and ionic interactions . The naphthalene group may enhance aromatic interactions (e.g., π-stacking), while the propyl chain could confer flexibility and moderate lipophilicity.

Properties

CAS No. |

61911-60-2 |

|---|---|

Molecular Formula |

C14H17O4P |

Molecular Weight |

280.26 g/mol |

IUPAC Name |

methyl naphthalen-1-yl propyl phosphate |

InChI |

InChI=1S/C14H17O4P/c1-3-11-17-19(15,16-2)18-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,3,11H2,1-2H3 |

InChI Key |

NSRJUBQBNOZKGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OC)OC1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Phosphorylation Using Phosphorus Oxychloride

The reaction of naphthalen-1-ol with POCl₃ under anhydrous conditions forms a reactive phosphorylated intermediate, which is subsequently treated with methanol and propanol to introduce the alkyl groups. This method, adapted from the synthesis of naphthalen-1-yl phosphate derivatives, proceeds as follows:

Chlorophosphorylation :

$$

\text{Naphthalen-1-ol} + \text{POCl}_3 \xrightarrow{\text{pyridine, 0–5°C}} \text{Naphthalen-1-yl phosphoryl chloride} + 3\text{HCl}

$$

Pyridine acts as both a catalyst and HCl scavenger.Stepwise Esterification :

- Methylation :

$$

\text{Naphthalen-1-yl phosphoryl chloride} + \text{CH}3\text{OH} \xrightarrow{\text{Et}3\text{N, THF}} \text{Methyl naphthalen-1-yl phosphate chloride}

$$ - Propylation :

$$

\text{Methyl naphthalen-1-yl phosphate chloride} + \text{C}3\text{H}7\text{OH} \xrightarrow{\Delta, 12\,h} \text{this compound}

$$

- Methylation :

Yields for analogous reactions range from 60–85%, depending on steric and electronic factors.

Alternative Routes: Mitsunobu and Transesterification Reactions

Mitsunobu Reaction for Direct Esterification

The Mitsunobu reaction enables the direct coupling of naphthalen-1-ol with pre-formed dialkyl phosphates using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

$$

\text{Naphthalen-1-ol} + \text{CH}3\text{O-P(O)(OH)-OC}3\text{H}7 \xrightarrow{\text{DEAD, PPh}3, \text{THF}} \text{this compound}

$$

This method avoids harsh conditions but requires stoichiometric reagents, limiting scalability. Reported yields for similar systems are 45–70%.

Transesterification of Trimethyl Phosphate

Trimethyl phosphate serves as a methylating agent in the presence of propanol and acid catalysts:

$$

\text{(CH}3\text{O)}3\text{PO} + \text{C}3\text{H}7\text{OH} \xrightarrow{\text{H}2\text{SO}4, 90^\circ\text{C}} \text{CH}3\text{O-P(O)(OC}3\text{H}_7\text{)-OH} \xrightarrow{\text{Naphthalen-1-ol}} \text{this compound}

$$

This route is less selective due to competing ester exchange but offers cost advantages.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency and limitations of each approach:

| Method | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| POCl₃ phosphorylation | Anhydrous, 0–5°C | 75–85 | 90–95 | HCl handling, moisture sensitivity |

| Mitsunobu reaction | DEAD/PPh₃, THF, r.t. | 45–70 | 85–90 | High reagent cost |

| Transesterification | H₂SO₄, 90°C | 60–75 | 80–88 | Byproduct formation |

Data synthesized from analogous protocols in.

Structural and Mechanistic Insights

Role of Electron-Withdrawing Groups

The naphthalen-1-yl group’s electron-withdrawing nature enhances the electrophilicity of the phosphorus center, facilitating nucleophilic attack by alcohols. This is consistent with observations in naphthoquinone derivatives, where halogen substituents at the C3 position improved reactivity.

Steric Effects in Esterification

The propyl group’s larger size compared to methyl introduces steric hindrance during the second esterification step. Molecular modeling of similar systems suggests that linker lengths exceeding three carbons reduce yields by 15–20%.

Industrial and Pharmacological Considerations

Scalability of POCl₃-Based Synthesis

While POCl₃ methods are industrially preferred for their high yields, they require rigorous safety protocols due to the toxicity of phosphoryl chlorides. Recent advancements in continuous-flow reactors have mitigated these risks by enabling precise temperature control.

Biological Relevance

Though direct biological data for this compound are limited, structurally related naphthyl phosphates exhibit inhibitory activity against kinases and phosphatases. The compound’s clogP (calculated: 3.8) suggests moderate membrane permeability, aligning with trends observed in bioactive naphthoquinones.

Chemical Reactions Analysis

Types of Reactions: Methyl naphthalen-1-yl propyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: Reduction reactions can convert the phosphate group to phosphine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions

Major Products Formed:

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

Methyl naphthalen-1-yl propyl phosphate has diverse applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism of action of methyl naphthalen-1-yl propyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

The following analysis compares methyl naphthalen-1-yl propyl phosphate with structurally or functionally related compounds, focusing on polarity, solubility, stability, and applications.

Structural and Functional Analogs

Methyl Phosphate (CH₃PO₄²⁻) Key Differences: Lacks aromatic and alkyl substituents. Properties: High polarity due to the charged phosphate group. Commonly used as a small-molecule analog for phosphorylated amino acids in biochemical studies . Applications: Ideal for simulating phosphorylated residues in protein interactions.

Propyl Guaiacol (C₃H₇-C₆H₃(OH)OCH₃) Key Differences: Contains a guaiacol (methoxyphenol) group instead of naphthalene. Properties: High polarity due to hydroxyl and methoxy groups, despite the propyl chain. Polar solvent solubility (e.g., ethanol/water mixtures) . Applications: Used in flavoring agents and fragrance industries.

Methyl Paraben (CH₃-C₆H₄(OH)COOCH₃)

- Key Differences : Features a paraben (para-hydroxybenzoate) structure.

- Properties : Moderate polarity, with solubility in polar solvents. Lower polarity than propyl guaiacol but higher than this compound due to the absence of a bulky aromatic group .

- Applications : Widely used as a preservative in cosmetics and pharmaceuticals.

Polarity and Solubility Trends

Evidence from polarity rankings in green chemistry studies highlights the role of substituents over alkyl chain length :

| Compound | Key Substituents | Relative Polarity | Solubility Profile |

|---|---|---|---|

| Propyl Guaiacol | Guaiacol (OH, OCH₃) | High | Polar solvents (ethanol/water) |

| Methyl Paraben | Paraben (ester, OH) | Moderate | Polar solvents |

| This compound | Naphthalene, propyl | Low | Organic solvents (e.g., DCM) |

- Key Insight : The naphthalene group in this compound dominates its polarity, rendering it less polar than methyl paraben despite the longer propyl chain. This low polarity enhances compatibility with organic solvents and lipid membranes, suggesting utility in drug delivery or material science.

Stability and Reactivity

- Hydrolysis Resistance : The propyl chain may provide steric protection to the phosphate group, reducing hydrolysis rates compared to methyl or ethyl analogs.

- Aromatic Interactions : The naphthalen-1-yl group enables π-stacking with aromatic residues in proteins or synthetic polymers, a feature absent in aliphatic analogs like propyl guaiacol.

Tables

Table 1: Comparative Properties of Phosphate Esters and Analogs

| Property | This compound | Methyl Phosphate | Propyl Guaiacol | Methyl Paraben |

|---|---|---|---|---|

| Polarity | Low | High | High | Moderate |

| Solubility | Organic solvents | Aqueous | Ethanol/water | Polar solvents |

| Key Applications | Biochemical probes, materials | Biochemistry | Flavoring | Preservatives |

| Stability to Hydrolysis | High (steric shielding) | Low | Moderate | Moderate |

Table 2: Substituent Effects on Polarity (Adapted from )

| Substituent Type | Example Compound | Impact on Polarity |

|---|---|---|

| Aromatic (Naphthalene) | This compound | Decreases polarity |

| Hydroxyl/Methoxy (Guaiacol) | Propyl Guaiacol | Increases polarity |

| Ester (Paraben) | Methyl Paraben | Moderate polarity |

Q & A

Q. What are the recommended synthetic pathways for Methyl Naphthalen-1-yl Propyl Phosphate, and how can reaction efficiency be optimized?

Synthesis typically involves esterification between naphthalen-1-ol and propyl phosphoric acid derivatives. For example, acid-catalyzed phosphorylation using propyl phosphorochloridate under anhydrous conditions yields higher purity . Optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratio of naphthalen-1-ol to phosphorylating agent) and inert atmospheres to prevent hydrolysis. Monitoring via <sup>31</sup>P NMR can track reaction progress and identify intermediates .

Q. How should researchers address discrepancies in reported toxicity data for naphthalene-derived phosphate esters?

Conflicting toxicity data often arise from variations in exposure routes (e.g., inhalation vs. dermal) or model organisms (e.g., rodents vs. in vitro assays). Researchers should align experimental designs with standardized criteria, such as those in Table B-1 ( ), which define systemic effects (hepatic, renal) and exposure routes. Cross-validate findings using multiple assays (e.g., Ames test for mutagenicity and OECD 403 for acute inhalation toxicity) .

Q. What analytical techniques are critical for characterizing purity and stability of this compound?

- HPLC-UV/Vis : Use C18 columns with mobile phases like acetonitrile/0.1% phosphoric acid to resolve degradation products (e.g., hydrolyzed phosphate esters) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies trace impurities (e.g., unreacted naphthalen-1-ol; [M+H]<sup>+</sup> at m/z 295.1) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen to determine decomposition thresholds (e.g., >200°C for flame-retardant applications) .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound?

Molecular dynamics simulations (e.g., using Gaussian or AMBER) model hydrolysis rates in aqueous environments. Parameters include pH-dependent cleavage of the P-O-naphthyl bond and logP values (~3.2) to estimate bioaccumulation potential. Pair with experimental LC-MS/MS data to validate degradation pathways .

Q. What experimental strategies elucidate the compound’s interaction with cellular membranes or enzymes?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to lipid bilayers or cytochrome P450 isoforms (e.g., CYP1A1, implicated in naphthalene metabolism) .

- Fluorescence Quenching : Use naphthalene’s intrinsic fluorescence to study interactions with serum albumin (e.g., Stern-Volmer plots for binding constants) .

Q. How can researchers mitigate oxidative degradation during storage or application?

Incorporate antioxidants (e.g., propyl gallate at 0.1% w/w) to scavenge free radicals. Stability studies under accelerated conditions (40°C/75% RH for 6 months) with periodic HPLC analysis quantify degradation kinetics .

Methodological Considerations for Conflicting Data

3.1 Addressing Variability in Ecotoxicity Studies

Differences in aquatic toxicity (e.g., Daphnia magna vs. algae) may stem from species-specific metabolic pathways. Follow OECD 201/202 guidelines, standardizing endpoints (e.g., EC50 for growth inhibition) and exposure media (e.g., ISO water for reproducibility) .

3.2 Reconciling Disparate Results in Flame-Retardant Efficacy

Flame-retardant performance (e.g., LOI values) depends on polymer matrices. For UV-curable coatings, blend with di(acryloyloxy propyl) methyl phosphate (DAPMP) at 20–30% w/w and validate via cone calorimetry (e.g., 35% reduction in peak heat release rate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.